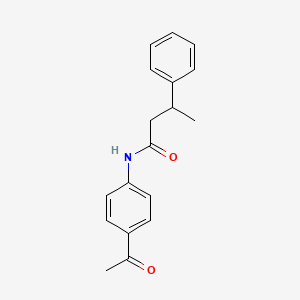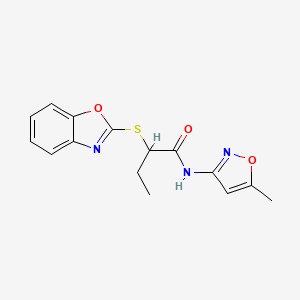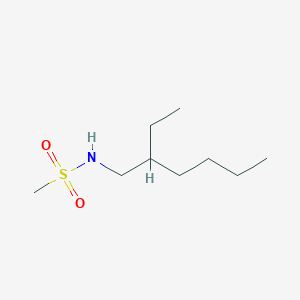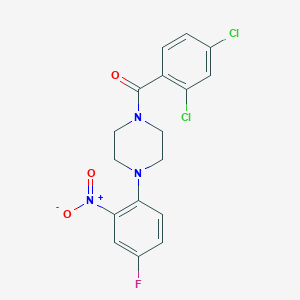![molecular formula C15H26F3NO3 B3980753 2,2,2-trifluoroethyl 5-[(1,5-dimethylhexyl)amino]-5-oxopentanoate](/img/structure/B3980753.png)
2,2,2-trifluoroethyl 5-[(1,5-dimethylhexyl)amino]-5-oxopentanoate
説明
2,2,2-trifluoroethyl 5-[(1,5-dimethylhexyl)amino]-5-oxopentanoate, also known as TFA-DAPA, is a synthetic compound that has gained attention in scientific research due to its potential applications in drug discovery and development.
作用機序
2,2,2-trifluoroethyl 5-[(1,5-dimethylhexyl)amino]-5-oxopentanoate inhibits the activity of DPP-4 and POP by binding to the active site of the enzymes and preventing the cleavage of specific peptide bonds. This leads to an increase in the levels of glucagon-like peptide-1 (GLP-1) and neuropeptide Y (NPY), which are involved in the regulation of glucose metabolism and appetite. This compound also inhibits the aggregation of amyloid-beta and alpha-synuclein proteins by interacting with specific amino acid residues and preventing the formation of toxic oligomers.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It has also been shown to reduce inflammation and oxidative stress in the brain, leading to improved cognitive function in animal models of Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One advantage of 2,2,2-trifluoroethyl 5-[(1,5-dimethylhexyl)amino]-5-oxopentanoate is its high potency and selectivity for DPP-4 and POP inhibition, which allows for the investigation of specific biological pathways involved in glucose metabolism and inflammation. However, this compound has limited water solubility and stability, which can affect its bioavailability and pharmacokinetic properties.
将来の方向性
Future research directions for 2,2,2-trifluoroethyl 5-[(1,5-dimethylhexyl)amino]-5-oxopentanoate include the development of analogs with improved pharmacokinetic properties and the investigation of its potential as a treatment for other diseases such as cancer and autoimmune disorders. This compound may also be used as a tool compound for the investigation of specific biological pathways involved in glucose metabolism and inflammation.
科学的研究の応用
2,2,2-trifluoroethyl 5-[(1,5-dimethylhexyl)amino]-5-oxopentanoate has shown potential as a drug lead compound due to its ability to inhibit the activity of enzymes such as dipeptidyl peptidase-4 (DPP-4) and prolyl oligopeptidase (POP), which are involved in the regulation of glucose metabolism and inflammation. This compound has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins.
特性
IUPAC Name |
2,2,2-trifluoroethyl 5-(6-methylheptan-2-ylamino)-5-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26F3NO3/c1-11(2)6-4-7-12(3)19-13(20)8-5-9-14(21)22-10-15(16,17)18/h11-12H,4-10H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMOSLSHKSYLAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)NC(=O)CCCC(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(4-fluorophenyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B3980687.png)
![methyl 3-({4-[(4-benzyl-1-piperidinyl)methyl]benzoyl}amino)-4-methylbenzoate](/img/structure/B3980694.png)

![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B3980708.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-methylcyclohexyl)acetamide](/img/structure/B3980715.png)
![N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B3980718.png)
![2-(cyclohexylamino)-3-[(4-methoxyphenyl)amino]naphthoquinone](/img/structure/B3980722.png)
![N-[2-(4-fluorophenyl)ethyl]-2-phenylbutanamide](/img/structure/B3980723.png)

![2-{2-[1-(isoxazol-5-ylmethyl)-4-phenyl-1H-imidazol-5-yl]-1H-pyrrol-1-yl}pyridine](/img/structure/B3980732.png)

